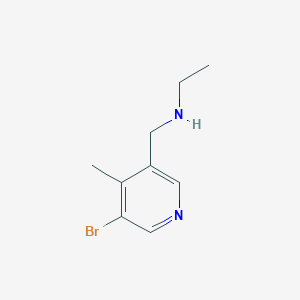

N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct $$^1$$H NMR data for this compound is unavailable, analogous structures provide insights:

- Pyridine ring protons : Deshielded aromatic protons near 7.5–8.5 ppm.

- Methyl group (C4) : A singlet at ~2.4 ppm for the 4-methyl group.

- Methylene bridge (CH$$_2$$-NH) : A triplet near 3.7 ppm (coupled to NH).

- Ethylamine protons : NH proton at ~1.5 ppm (broad), CH$$2$$CH$$3$$ at 1.1 ppm (triplet) and 2.5 ppm (quartet).

$$^{13}$$C NMR would show:

- Pyridine carbons: 120–150 ppm.

- Brominated carbon (C5): ~130 ppm.

- Methyl groups: 18–22 ppm (C4-CH$$3$$), 40–45 ppm (CH$$2$$-NH).

Infrared (IR) Spectroscopy

Key absorption bands include:

- N-H stretch : 3300–3500 cm$$^{-1}$$ (secondary amine).

- C-Br stretch : 550–650 cm$$^{-1}$$.

- Aromatic C=C/C=N : 1600–1500 cm$$^{-1}$$.

Mass Spectrometry (MS)

The molecular ion peak would appear at m/z 229 (M$$^+$$). Fragmentation patterns likely involve:

- Loss of Br (m/z 150).

- Cleavage of the ethylamine side chain (m/z 178).

Crystallographic Data and Conformational Analysis

No crystallographic data for this compound is available in the provided sources. However, conformational analysis predicts:

- Pyridine ring planarity : The aromatic ring remains planar, with substituents adopting positions to minimize steric hindrance.

- Ethylamine side chain : Likely in a staggered conformation to reduce gauche interactions.

- Intermolecular interactions : Potential hydrogen bonding via the amine group, influencing solid-state packing.

Properties

Molecular Formula |

C9H13BrN2 |

|---|---|

Molecular Weight |

229.12 g/mol |

IUPAC Name |

N-[(5-bromo-4-methylpyridin-3-yl)methyl]ethanamine |

InChI |

InChI=1S/C9H13BrN2/c1-3-11-4-8-5-12-6-9(10)7(8)2/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

QAKMXIUXFMQWFO-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CN=CC(=C1C)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methylpyridin-3-yl Precursors

Reagents and Conditions:

Bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to achieve selective substitution at the 5-position. Solvents such as acetic acid or dichloromethane are common, with temperature maintained at 0°C to ambient to control reaction rate.Outcome:

The brominated intermediate, 5-bromo-4-methylpyridin-3-ylmethyl derivatives, is obtained with high regioselectivity.

Formation of the Methylene Linker

Method:

The 3-position is functionalized by introducing a bromomethyl group via bromomethylation using paraformaldehyde and hydrobromic acid or related reagents. Alternatively, halomethylation can be achieved by reaction with formaldehyde and a suitable halogen source.Notes:

This step is critical to provide a reactive site for subsequent amination.

Amination to Form N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine

Approach:

The bromomethyl intermediate undergoes nucleophilic substitution with ethanamine under basic or neutral conditions. Solvents such as ethanol or acetonitrile are used, often with heating to facilitate the reaction.Alternative Method:

Reductive amination can be employed by reacting the corresponding aldehyde derivative with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.Purification:

The final product is purified by column chromatography or recrystallization to achieve high purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, Acetic acid, 0–25°C | 70–85 | High regioselectivity at 5-position |

| Bromomethylation | Paraformaldehyde, HBr, solvent (DCM/AcOH) | 60–75 | Formation of bromomethyl intermediate |

| Amination (Nucleophilic) | Ethanamine, EtOH, reflux | 65–80 | Direct substitution on bromomethyl |

| Amination (Reductive) | Ethanamine, NaBH3CN, MeOH | 70–85 | Alternative reductive amination route |

Regioselectivity:

Studies indicate that the presence of the 4-methyl group directs bromination selectively to the 5-position due to electronic and steric effects, minimizing side reactions.Reaction Efficiency:

Optimization of solvent and temperature conditions in bromomethylation and amination steps significantly improves yields and purity.Scalability:

Industrial synthesis may employ continuous flow reactors for bromination and amination steps to enhance reproducibility and throughput.Catalyst Use:

While palladium-catalyzed coupling reactions are common in related pyridine functionalizations, the direct nucleophilic substitution approach is preferred here for simplicity and cost-effectiveness.

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Bromination | NBS, AcOH, 0–25°C | High regioselectivity | Control of over-bromination |

| Bromomethylation | Paraformaldehyde, HBr, DCM/AcOH | Efficient linker installation | Handling of corrosive reagents |

| Amination (Nucleophilic) | Ethanamine, EtOH, reflux | Straightforward, good yields | Possible side reactions |

| Amination (Reductive) | Ethanamine, NaBH3CN, MeOH | Mild conditions, high selectivity | Requires reducing agent handling |

The preparation of this compound is well-established through a sequence of bromination, bromomethylation, and amination steps. The process benefits from the directing effects of the methyl substituent and the reactivity of the bromine atom, enabling selective functionalization. Optimization of reaction conditions and purification techniques ensures high yield and purity, supporting its application in synthetic and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Ethanamine in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The bromine and methyl substituents can affect its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Heterocyclic Core

The compound’s pyridine core differentiates it from phenyl-based analogs like the 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe), which feature a 2,5-dimethoxyphenyl ring and a 2-methoxybenzyl group attached to the ethanamine backbone (). The absence of a methoxybenzyl group in N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine likely reduces serotonin receptor affinity, a hallmark of NBOMe toxicity .

Key Structural Differences:

Pharmacological and Metabolic Implications

- Nitenpyram Metabolites: N-((6-chloropyridin-3-yl)methyl)ethanamine, a metabolite of the neonicotinoid insecticide nitenpyram, shares a pyridine core but lacks the 4-methyl and 5-bromo substituents (). The bromo and methyl groups in the target compound may enhance lipophilicity and alter metabolic stability compared to the chloro-substituted analog .

- Pyrazole Derivatives : N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine () replaces the pyridine with a pyrazole ring. Pyrazoles often exhibit distinct receptor interactions due to their nitrogen-rich aromatic system, suggesting divergent biological activity compared to pyridine-based ethanamines .

Biological Activity

N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine is a synthetic organic compound notable for its potential biological activities, particularly in pharmacological applications. This article explores the compound's structure, synthesis, and biological activities, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol. The structure features a brominated pyridine ring, which is known to enhance biological activity through mechanisms such as halogen bonding, potentially increasing binding affinities to biological targets.

Molecular Structure:

- Chemical Formula: C10H13BrN2

- Molecular Weight: 241.13 g/mol

- Key Functional Groups: Brominated pyridine, ethanamine

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Ring: Starting from 5-bromo-4-methylpyridine.

- Alkylation Reaction: The pyridine derivative is reacted with ethanamine to form the final product.

- Purification: The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by targeting various pathways involved in tumor growth. For instance, derivatives of brominated pyridines have shown effectiveness in inhibiting specific enzymes involved in cancer cell proliferation . The presence of the bromine atom enhances the compound's reactivity and interaction with biological targets.

Case Study:

A study evaluating several brominated pyridine derivatives found that they significantly inhibited the growth of cancer cell lines, suggesting that this compound could possess similar properties due to its structural similarities.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in cellular signaling pathways. Preliminary studies using techniques such as surface plasmon resonance have shown promising binding affinities to target proteins, indicating potential therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-((5-bromopyridin-3-yl)methyl)propan-2-amine | Similar brominated pyridine ring | Propanamine group instead of ethanamine |

| N-(4-methylpyridin-3-yl)methyl)propanamide | Methyl group at a different position | Amide functional group alters reactivity |

| 3-(bromomethyl)-5-methylpyridine | Different substitution pattern | Lacks the ethanamine moiety |

This comparative analysis highlights how this compound stands out due to its unique combination of a brominated pyridine ring and an ethanamine group, which may enhance its biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.